

Optimizing Actinide Partitioning: A Comparative Technical Guide to Malonamide Chain Length Architectures

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Compound of Interest

Compound Name: *N,N,N',N'*-Tetrapropylmalonamide

CAS No.: 143356-43-8

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Executive Summary

This technical guide provides a comparative analysis of N,N'-dialkyl malonamide extractants, focusing on how alkyl chain length and central carbon substitution dictate extraction efficiency, hydrodynamic stability, and selectivity in nuclear fuel reprocessing (DIAMEX process).

While traditional organophosphorus extractants (e.g., TBP) suffer from radiolytic degradation products that hamper stripping, malonamides obey the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), allowing complete incineration without secondary solid waste. This guide compares the two industry benchmarks—DMDBTDMA (butyl-substituted) and DMDOHEMA (octyl/hexyl-substituted)—to demonstrate how increasing chain length mitigates third-phase formation at the cost of slight steric hindrance.

Part 1: Molecular Architecture & Design Logic

The extraction performance of malonamides is governed by two structural vectors: the N-substituents (solubility/sterics) and the C-substituents (electronic basicity).

The N-Substituent Effect (Solubility vs. Aggregation)

- Short Chains (Methyl/Butyl): Ligands like DMDBTDMA (dimethyldibutyltetradecylmalonamide) possess high dipole moments and compact

structures. While this facilitates strong metal coordination, it limits solubility in non-polar diluents (e.g., dodecane). At high metal loading, these ligands form large reverse micelles that separate into a heavy, viscous "third phase," causing hydraulic failure in contactors.

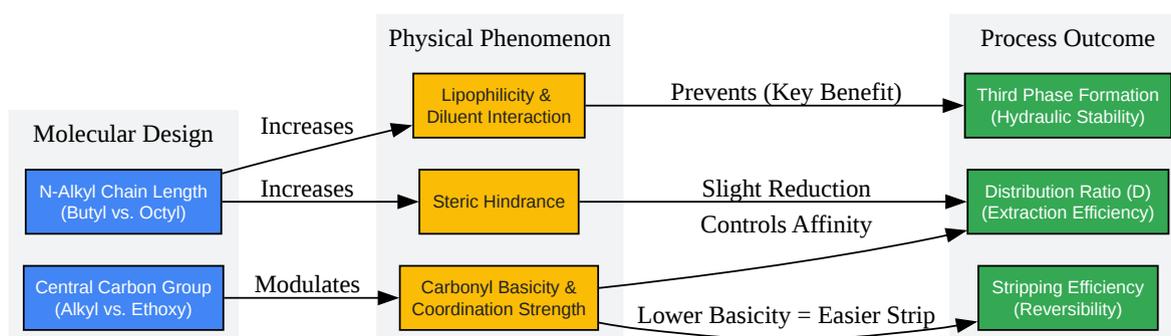
- Long Chains (Octyl): Ligands like DMDOHEMA (dimethyldioctylhexylethoxymalonamide) utilize bulky octyl chains. These chains act as a "lipophilic shield," increasing Van der Waals interactions with the diluent. This prevents the aggregation of metal-ligand complexes, significantly extending the operational boundary before third-phase formation occurs.

The Central Carbon (C2) Effect (Basicity)

- Alkyl vs. Alkoxy: DMDBTDMA uses a tetradecyl (alkyl) chain, making the carbonyl oxygens highly basic. DMDOHEMA introduces an ethoxy group. The electron-withdrawing nature of the oxygen in the ethoxy group slightly reduces the Lewis basicity of the carbonyls. This "tuning" is critical: it lowers the binding strength enough to facilitate easier stripping (back-extraction) of actinides, addressing a major flaw of stronger extractants like TODGA.

Visualization: Structure-Activity Relationship

The following diagram maps the logical flow from molecular modification to process outcome.



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Caption: Causal map linking malonamide structural modifications to extraction KPIs.

Part 2: Comparative Performance Analysis

The following data synthesizes experimental trends comparing the two primary malonamide generations against TODGA (a high-affinity alternative).

Table 1: Physicochemical & Hydrodynamic Comparison

Feature	DMDBTDMA (Butyl)	DMDOHEMA (Octyl)	TODGA (Octyl)
Structure Type	Malonamide (C14 central)	Malonamide (Ethoxy central)	Diglycolamide
Diluent Compatibility	Moderate (Requires TPH)	High (Compatible with Dodecane)	High
Third Phase Limit	Low ([M]org \approx 0.3 M)	High ([M]org $>$ 0.5 M)	Very High
Extraction Strength	Moderate	Moderate	Very High
Stripping Ease	Good	Excellent	Poor (Requires complexing agents)
Degradation	Benign (CHON)	Benign (CHON)	Benign (CHON)

Table 2: Extraction Efficiency (Distribution Ratios, D)

Conditions: 3-4 M HNO₃ aqueous feed, 0.5 M Extractant in TPH/Dodecane.

Ion	DMDBTDMA ()	DMDOHEMA ()	Performance Note
Am(III)	~5.0 - 10.0	~2.0 - 5.0	DMDOHEMA has lower due to steric bulk, but sufficient for process reqs ().
Eu(III)	~3.0 - 6.0	~1.5 - 3.0	Separation Factor () is typically low (~1.5) for both; requires S-donor synergists for separation.
U(VI)	> 50	> 40	Both extract U(VI) strongly; co-extraction must be managed.
Zr(IV)	High	High	Requires scrubbing with Oxalic Acid or HEDTA.

Key Insight: While DMDBTDMA appears to be the stronger extractant numerically, DMDOHEMA is the industrial choice. In counter-current centrifugal contactors, the risk of third-phase formation with DMDBTDMA outweighs its higher D-values. DMDOHEMA offers the "sweet spot" of sufficient extraction (

) with superior hydrodynamic safety [1, 2].

Part 3: Validated Experimental Protocol

This protocol describes the determination of Distribution Ratios (

) and Third Phase Limits using DMDOHEMA. This is a self-validating workflow; if mass balance fails (>5% deviation), the experiment must be repeated.

Reagents & Equipment[1][2][3][4][5]

- Extractant: DMDOHEMA (>99% purity).
- Diluent: n-Dodecane or Hydrogenated Tetrapropylene (TPH).
- Aqueous Phase: HNO₃ (0.1 M to 6 M range), spiked with
Am and
Eu tracers.
- Equipment: Thermostated vortex shaker, Centrifuge, Gamma counter (NaI or HPGe detector).

Step-by-Step Methodology

1. Solvent Pre-equilibration

- Action: Contact the organic solvent (0.5 M DMDOHEMA) with non-spiked HNO₃ of the target concentration (e.g., 3 M) at a 1:1 volume ratio.
- Reasoning: Malonamides extract HNO₃. Pre-equilibration ensures the acidity does not drop during the metal extraction step, maintaining constant ionic strength.

2. Extraction Contact (Forward Extraction)

- Action: Mix 1 mL of spiked aqueous feed with 1 mL of pre-equilibrated solvent in a 2 mL vial.
- Agitation: Vortex at 25°C for 60 minutes. (Note: Malonamide kinetics are slower than TBP; <15 mins is insufficient).
- Separation: Centrifuge at 4000 rpm for 5 minutes to ensure complete phase disengagement.

3. Sampling & Analysis

- Action: Aliquot 500 µL from both phases.
- Measurement: Count gamma activity for

Am (59.5 keV) and

Eu (121.8 keV).

- Calculation:

4. Third Phase Limit Determination (Stress Test)

- Action: Successively contact the same organic aliquot with fresh high-concentration metal feed (e.g., 10 g/L Nd(III) surrogate).
- Observation: Visually inspect the interface after centrifugation.
- Endpoint: The appearance of a heavy, oily layer at the bottom of the organic phase indicates the "Limiting Organic Concentration" (LOC).

Part 4: Mechanism & Workflow Visualization

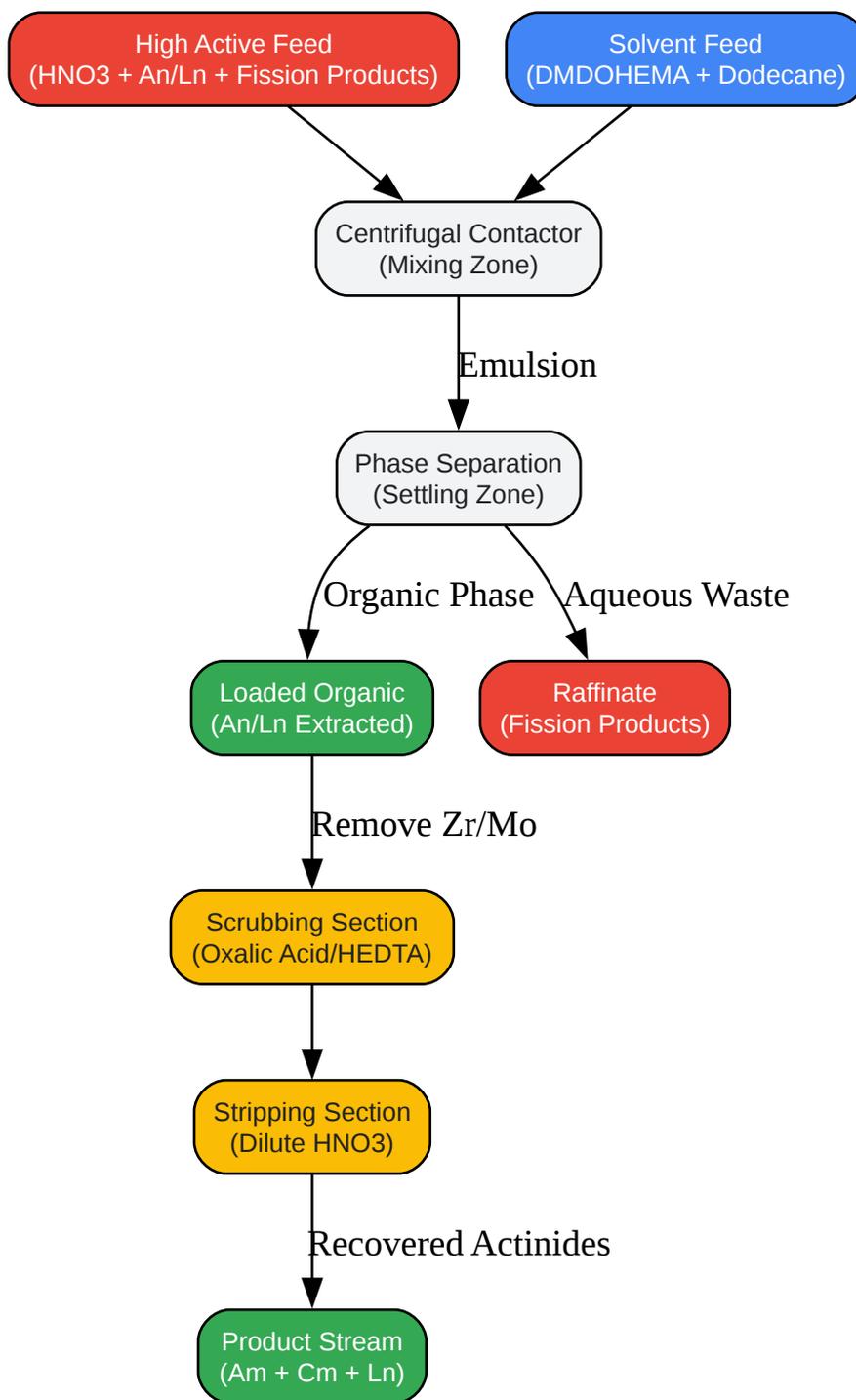
The extraction follows a solvation mechanism where the malonamide acts as a neutral solvating agent.

Reaction:

(Where

is typically 3 or 4 for malonamides).

Process Flow Diagram (DIAMEX Logic)



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Caption: Simplified DIAMEX process flow utilizing DMDOHEMA for Actinide/Lanthanide co-extraction.

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